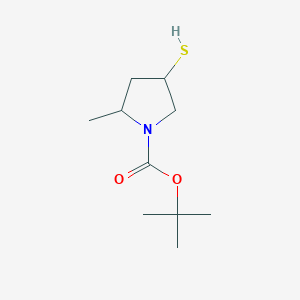
(r)-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is a synthetic organic compound that features a benzyloxycarbonyl-protected amino group and a tert-butyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the tert-butyl-substituted phenyl group through a series of coupling reactions. The final step usually involves the formation of the propanoic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP) and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its benzyloxycarbonyl-protected amino group can be selectively deprotected to reveal the free amino group, which can then interact with biological targets.
Medicine
In medicine, ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its structural features make it a candidate for drug development and medicinal chemistry research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in various biochemical pathways. The tert-butyl-substituted phenyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-methylphenyl)propanoic acid
- ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-ethylphenyl)propanoic acid
- ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-isopropylphenyl)propanoic acid
Uniqueness
Compared to similar compounds, ®-3-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is unique due to the presence of the tert-butyl group, which provides increased steric hindrance and influences the compound’s reactivity and stability. This makes it particularly valuable in applications where selective reactivity and stability are crucial.
Propiedades
Fórmula molecular |
C21H25NO4 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
(3R)-3-(4-tert-butylphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)17-11-9-16(10-12-17)18(13-19(23)24)22-20(25)26-14-15-7-5-4-6-8-15/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1 |
Clave InChI |
KSGDCWHUYBTBKM-GOSISDBHSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


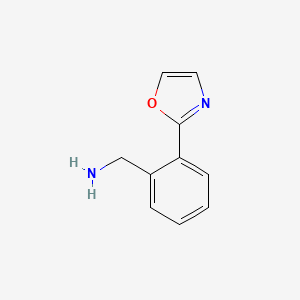

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B13537858.png)
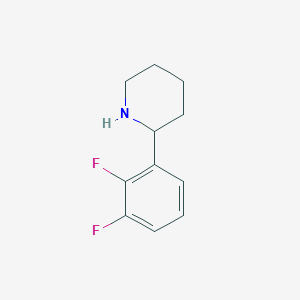
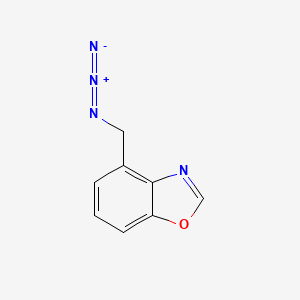

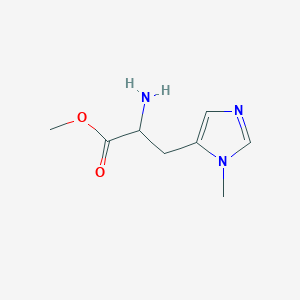

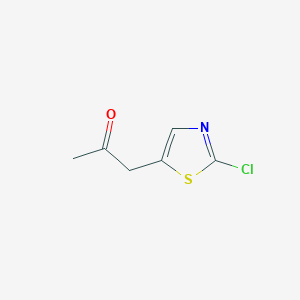
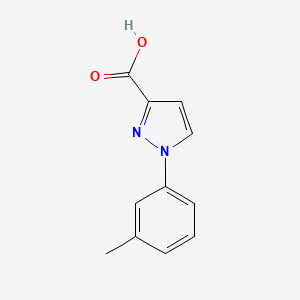

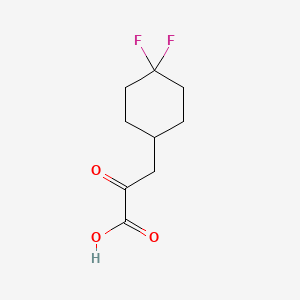
![2-chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B13537917.png)
